molecular formula C16H24BrN3O2 B2743613 Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate CAS No. 2375258-95-8

Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate

Cat. No.: B2743613
CAS No.: 2375258-95-8
M. Wt: 370.291
InChI Key: MXSIARFBKGVPQZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is a chemical compound with the CAS Number: 2375258-95-8 . It has a molecular weight of 370.29 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (3- ( ( (6-bromopyridin-2-yl)methyl) (methyl)amino)cyclobutyl)carbamate . The Inchi Code is 1S/C16H24BrN3O2/c1-16 (2,3)22-15 (21)19-12-8-13 (9-12)20 (4)10-11-6-5-7-14 (17)18-11/h5-7,12-13H,8-10H2,1-4H3, (H,19,21) .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 370.29 .

Scientific Research Applications

Intermediate in Synthesis

Tert-butyl carbamate derivatives are important intermediates in the synthesis of various organic compounds. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its significance in nucleoside analog synthesis (Ober et al., 2004).

Diels-Alder Reactions

Tert-butyl carbamate derivatives play a role in Diels-Alder reactions, a crucial method in synthetic organic chemistry for creating cyclic structures. An example includes tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate used in preparing complex organic frameworks, demonstrating the versatility of these derivatives in constructing intricate molecular architectures (Padwa et al., 2003).

Synthesis of Spirocyclopropanated Analogues

The synthesis of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid has been reported using tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This illustrates the application of tert-butyl carbamate derivatives in developing novel insecticides with potentially improved efficacy and safety profiles (Brackmann et al., 2005).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-8-13(9-12)20(4)10-11-6-5-7-14(17)18-11/h5-7,12-13H,8-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSIARFBKGVPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N(C)CC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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